(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate

Description

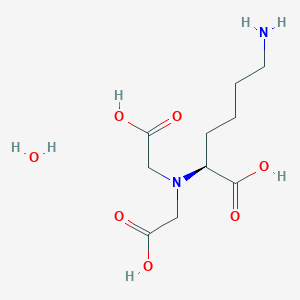

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate (CAS: 941689-36-7) is a metal-chelating compound derived from L-lysine. Its structure features an iminodiacetic acid (IDA) group linked to the ε-amino group of a lysine backbone, enabling high-affinity coordination with divalent metal ions like Ni²⁺ . This compound is widely used in biochemistry for immobilizing polyhistidine-tagged proteins on surfaces or liposomes via Ni²⁺-mediated chelation . Key properties include:

- Molecular formula: C₁₀H₂₀N₂O₇ (hydrated form)

- Molecular weight: 280.28 g/mol

- Purity: ≥97% (HPLC)

- Solubility: Water-soluble due to its zwitterionic nature .

Its synonyms include Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate and (S)-2,2'-((5-amino-1-carboxypentyl)azanediyl)diacetic acid hydrate .

Properties

IUPAC Name |

(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O6.H2O/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16;/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18);1H2/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVPNZLAZFGAFK-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrochloric Acid-Mediated Cyclization

A foundational method involves the reaction of Na,Na-bis(carboxymethyl)-L-lysine acid with hydrochloric acid in methanol:

Procedure :

- Reactants : Na,Na-bis(carboxymethyl)-L-lysine acid (0.93 g, 3.54 mmol), 1.25 M HCl in methanol (80 mL).

- Conditions : 24-hour reaction under reflux.

- Purification : Concentration under reduced pressure.

Outcome :

- Yield : 100% (1.33 g product).

- Key Advantage : Eliminates the need for chromatographic purification due to high product stability.

| Parameter | Value |

|---|---|

| Reaction Time | 24 hours |

| Temperature | Reflux |

| Solvent | Methanol |

| Acid Concentration | 1.25 M HCl |

| Yield | 100% |

Benzyl Chloroformate Protection Strategy

This method introduces protective groups to enhance selectivity during synthesis:

Procedure :

- Reactants : Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (5 g, 0.019 mol), benzyl chloroformate (3.4 mL, 0.0229 mol).

- Conditions :

- Dissolution in saturated NaHCO₃ (20 mL) at 0°C.

- Dropwise addition of benzyl chloroformate in diethyl ether.

- Stirring at room temperature for 4 hours.

- Purification :

- Ether extraction (3×50 mL).

- Acidification to pH 2 with HCl.

- Filtration and drying.

Outcome :

- Yield : 78% (5.9 g).

- Characterization :

| Parameter | Value |

|---|---|

| Reaction Time | 4 hours |

| Temperature | 0°C → room temperature |

| Solvent | NaHCO₃ aqueous solution |

| Protective Group | Benzyl chloroformate |

| Yield | 78% |

Peptide Coupling with NTA Amine

A peptide synthesis approach utilizes NTA amine and triethylamine in tetrahydrofuran (THF):

Procedure :

- Reactants : NTA amine (131 mg, 0.5 mmol), triethylamine (101.2 mg, 1 mmol).

- Conditions :

- Dissolution in methanol (1 mL) and THF (5 mL).

- Stirring at 0°C followed by warming to room temperature.

- Purification :

- Flash chromatography (CHCl₃/CH₃OH gradient).

Outcome :

- Yield : 36% (110 mg).

- Characterization :

| Parameter | Value |

|---|---|

| Reaction Time | Overnight |

| Temperature | 0°C → room temperature |

| Solvent | Methanol/THF |

| Base | Triethylamine |

| Yield | 36% |

Industrial-Scale Production

Large-Scale Optimization

Industrial protocols optimize the hydrochloric acid method for kilogram-scale production:

Key Modifications :

- Reactant Ratios : 1:1.1 molar ratio of lysine derivative to iminodiacetic acid.

- Temperature Control : Maintained at 50–60°C to prevent side reactions.

- Purification : Sequential crystallization using ethanol/water mixtures.

Outcome :

| Parameter | Value |

|---|---|

| Scale | Multi-kilogram |

| Temperature | 50–60°C |

| Solvent | Ethanol/water |

| Purity | ≥97% |

Critical Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The iminodiacetic acid moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted iminodiacetic acid derivatives.

Scientific Research Applications

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate has several applications in scientific research:

Chemistry: Used as a chelating agent in coordination chemistry.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate involves its ability to chelate metal ions. The iminodiacetic acid moiety forms stable complexes with metal ions, which can influence various biochemical and chemical processes. The compound’s molecular targets include metal-dependent enzymes and proteins, where it can modulate their activity by binding to the metal ion cofactors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of nitrilotriacetic acid (NTA) derivatives. Below is a detailed comparison with structurally and functionally related molecules:

Lipid-Conjugated NTA Derivatives

Comparison with (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Hydrate:

- The lipid-free structure of this compound allows direct conjugation to non-lipid surfaces (e.g., aldehyde-functionalized glass) without requiring membrane integration .

- Unlike DOGS-NTA, it lacks hydrophobic tails, making it unsuitable for liposome studies but ideal for aqueous-phase protein immobilization .

Tris-NTA and Other Multivalent NTA Derivatives

Comparison with this compound:

- The mono-NTA structure of this compound provides moderate binding affinity (Kd ~10⁻⁶ M for His₆ tags), suitable for reversible immobilization .

- Tris-NTA derivatives exhibit stronger binding (Kd ~10⁻⁹ M) but require multivalent His tags, limiting their versatility .

Alternative Chelators and Immobilization Strategies

Comparison with this compound:

- Ni²⁺-NTA chelation offers reversible, site-specific binding, whereas glutaraldehyde crosslinking is irreversible and non-specific .

- The zwitterionic nature of this compound reduces non-specific adsorption compared to hydrophobic CF3 surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.